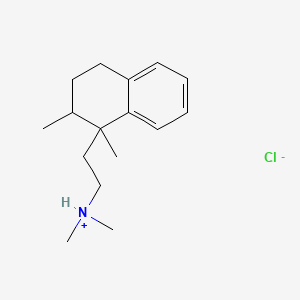
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a naphthalene ring system and multiple methyl groups.
Vorbereitungsmethoden
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves several steps. One common method includes the reduction of 1-naphthylamine derivatives under specific conditions. Industrial production often utilizes catalytic hydrogenation and methylation processes to achieve the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Analyse Chemischer Reaktionen
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of tetrahydronaphthalene derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce different functional groups into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthalenamine, 1,2,3,4-tetrahydro-: This compound shares a similar naphthalene ring system but lacks the multiple methyl groups.
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar structure but differs in the position and number of methyl groups.
2-(1-Naphthyl)ethylamine: This compound has a similar ethylamine group but differs in the position of the naphthalene ring.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63766-06-3 |
|---|---|
Molekularformel |
C16H26ClN |
Molekulargewicht |
267.84 g/mol |
IUPAC-Name |
2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25N.ClH/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4;/h5-8,13H,9-12H2,1-4H3;1H |
InChI-Schlüssel |
ANMUIGNXWIBGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC=CC=C2C1(C)CC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)




![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
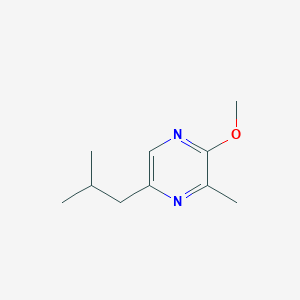
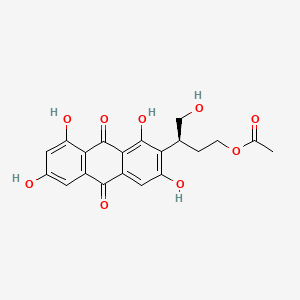
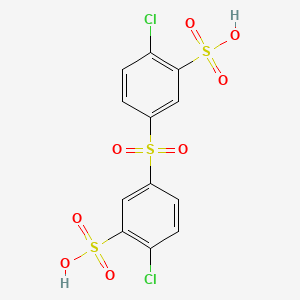
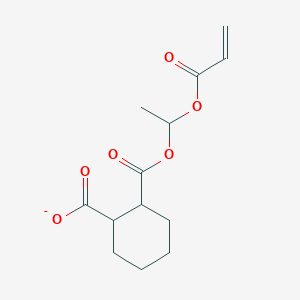
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

